molecular formula C11H11BrN2O5S B2421858 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 2034535-98-1

2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2421858
CAS No.: 2034535-98-1
M. Wt: 363.18
InChI Key: IEZKIADIHWFHKE-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, an oxazolidinone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the oxazolidinone ring and the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the oxazolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxazolidinone-containing compounds.

    2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: is another compound with a bromine atom and a sulfonamide group, but it features a thiazole ring instead of an oxazolidinone ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZKIADIHWFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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